S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
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Overview
Description
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound characterized by a biphenyl core with a propylthio and a pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated biphenyl derivative.
Addition of the Pentyl Group: The pentyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA or interacting with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can be compared with similar compounds such as:
S-Propyl 4’-methyl[1,1’-biphenyl]-4-carbothioate: Differing by the length of the alkyl chain, which may influence its physical and chemical properties.
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: Differing by the alkyl group attached to the sulfur atom, affecting its reactivity and biological activity.
S-Propyl 4’-ethyl[1,1’-biphenyl]-4-carbothioate: Differing by the substituent on the biphenyl core, impacting its overall stability and function.
Properties
CAS No. |
90336-60-0 |
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Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
S-propyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21(22)23-16-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
URNJEWYJHUNYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCC |
Origin of Product |
United States |
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